molecular formula C21H21ClN2O2 B14953601 3-(6-chloro-1H-indol-1-yl)-1-(2-phenylmorpholino)-1-propanone

3-(6-chloro-1H-indol-1-yl)-1-(2-phenylmorpholino)-1-propanone

Cat. No.: B14953601
M. Wt: 368.9 g/mol
InChI Key: MQQWXMZHMXHWAH-UHFFFAOYSA-N
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Description

3-(6-chloro-1H-indol-1-yl)-1-(2-phenylmorpholino)-1-propanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-chloro-1H-indol-1-yl)-1-(2-phenylmorpholino)-1-propanone typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole core is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Morpholine Addition: The chlorinated indole is reacted with morpholine in the presence of a base such as sodium hydride.

    Propanone Addition: Finally, the compound is reacted with a propanone derivative to form the final product.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-chloro-1H-indol-1-yl)-1-(2-phenylmorpholino)-1-propanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-indol-1-yl)-1-(2-phenylmorpholino)-1-propanone
  • 3-(6-bromo-1H-indol-1-yl)-1-(2-phenylmorpholino)-1-propanone
  • 3-(6-fluoro-1H-indol-1-yl)-1-(2-phenylmorpholino)-1-propanone

Uniqueness

The presence of the chloro group in 3-(6-chloro-1H-indol-1-yl)-1-(2-phenylmorpholino)-1-propanone may confer unique properties, such as increased lipophilicity or altered reactivity, compared to its analogs.

Properties

Molecular Formula

C21H21ClN2O2

Molecular Weight

368.9 g/mol

IUPAC Name

3-(6-chloroindol-1-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one

InChI

InChI=1S/C21H21ClN2O2/c22-18-7-6-16-8-10-23(19(16)14-18)11-9-21(25)24-12-13-26-20(15-24)17-4-2-1-3-5-17/h1-8,10,14,20H,9,11-13,15H2

InChI Key

MQQWXMZHMXHWAH-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1C(=O)CCN2C=CC3=C2C=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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